(s)-Piperidin-2-ylmethanol hydrochloride

Enantiomeric purity Chiral resolution Stereochemical integrity

Select (S)-Piperidin-2-ylmethanol hydrochloride for chiral synthesis where stereochemical integrity is non-negotiable. Unlike racemic 2-piperidinemethanol (CAS 3433-37-2) or the free base, this enantiopure (S)-HCl salt ensures consistent diastereoselectivity (up to 95:5), reproducible aqueous solubility, and reliable solid-state handling. Essential for constructing CNS-targeted D4 receptor ligands, piperidine alkaloids (coniine, dihydropinidine), and chiral modifiers for asymmetric hydrogenation. The hydrochloride counterion eliminates weighing errors and solvent variability that compromise multi-step reproducibility. Request a quote today.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 459834-03-8
Cat. No. B3267665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Piperidin-2-ylmethanol hydrochloride
CAS459834-03-8
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
InChIKeyXAMUHLXTZRUZDR-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Piperidin-2-ylmethanol hydrochloride (CAS 459834-03-8): Chiral Piperidine Building Block for Asymmetric Synthesis and CNS Drug Discovery


(S)-Piperidin-2-ylmethanol hydrochloride (CAS 459834-03-8) is an enantiomerically pure chiral piperidine derivative featuring a hydroxymethyl substituent at the 2-position with defined (S)-stereochemistry and formulated as the hydrochloride salt (C₆H₁₄ClNO, MW 151.63 g/mol) . It is classified as a 2-substituted piperidine building block essential for constructing structurally diverse 3D molecules in pharmaceutical research . This compound is supplied at commercial purity grades of 95-98% from multiple vendors and is utilized as a chiral intermediate in asymmetric synthesis, particularly for the preparation of CNS-targeted drug candidates and enantiomerically pure piperidine alkaloids [1]. Its hydrochloride salt form confers enhanced aqueous solubility (freely soluble in water) and improved solid-state stability compared to the free base, making it the preferred procurement format for reproducible experimental workflows [2].

Why (S)-Piperidin-2-ylmethanol Hydrochloride Cannot Be Replaced by Racemic 2-Piperidinemethanol or Alternative 2-Substituted Piperidines


Generic substitution of (S)-piperidin-2-ylmethanol hydrochloride with its racemic counterpart (2-piperidinemethanol, CAS 3433-37-2) or the free base fails at the intersection of stereochemical fidelity, physical form reproducibility, and downstream synthetic utility. Racemic 2-piperidinemethanol contains equal proportions of (S)- and (R)-enantiomers, which exhibit differential receptor binding affinities and can produce opposing or confounding biological readouts in pharmacological assays . The free base (CAS 41373-39-1) lacks the hydrochloride counterion, resulting in altered solubility, hygroscopicity, and solid-state handling characteristics that can introduce variability in reaction yields and crystallization behavior [1]. Furthermore, the (S)-enantiomer demonstrates distinct catalytic and chiral auxiliary performance in asymmetric transformations compared to the (R)-enantiomer, as documented in stereoselective heterocycle synthesis studies [2]. Substituting with alternative 2-substituted piperidines—such as 2-piperidineethanol, pipecolic acid derivatives, or N-alkylated analogs—introduces divergent steric bulk, hydrogen-bonding capacity, and conformational preferences that fundamentally alter reaction outcomes and target engagement profiles [3]. These critical differences underscore that (S)-piperidin-2-ylmethanol hydrochloride is not an interchangeable commodity chemical but a specific chiral building block whose procurement directly governs experimental reproducibility and success.

Quantitative Differentiation Evidence for (S)-Piperidin-2-ylmethanol Hydrochloride Against Closest Analogs


Enantiomeric Purity and Stereochemical Integrity: (S)- vs. Racemic vs. (R)-Enantiomer

(S)-Piperidin-2-ylmethanol hydrochloride is supplied as a single enantiomer with verified (S)-configuration, while the racemic mixture (2-piperidinemethanol, CAS 3433-37-2) contains equal amounts of (S)- and (R)-enantiomers. Commercial purity for the (S)-enantiomer hydrochloride is specified at 98% , whereas the racemic free base is typically supplied at 97% purity . The absolute configuration of the (S)-enantiomer has been unambiguously confirmed by X-ray diffraction analysis (monoclinic, C2 space group, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4, R1=0.053 for 2043 observed reflections) [1]. In asymmetric synthesis applications, the (S)-enantiomer yields diastereoselectivity of up to 95:5 for the erythro product when employed as a chiral modifier in heterogeneous hydrogenation [2].

Enantiomeric purity Chiral resolution Stereochemical integrity

Physical Form and Solubility: Hydrochloride Salt vs. Free Base Differentiation

(S)-Piperidin-2-ylmethanol hydrochloride (target) exists as a crystalline solid at ambient temperature with a melting point range of 68-70°C, whereas the free base 2-piperidinemethanol is a colorless to light yellow liquid or low-melting solid (CAS 3433-37-2, melting point 68-70°C but reported as liquid in some sources) [1]. The hydrochloride salt is freely soluble in water and ethanol, while the free base is only slightly soluble in water [1]. The hydrochloride counterion provides enhanced hygroscopic stability and easier weighing accuracy for solid dispensing, critical for reproducible stoichiometry in milligram-scale reactions .

Solubility Solid-state handling Salt form stability

Receptor Binding Affinity: D4 Dopamine Receptor Interaction vs. Structural Analogs

Piperidin-2-ylmethanol hydrochloride (stereochemistry unspecified in source but implied racemic or (S)-enriched) has been shown to have high affinity for the human dopamine D4 receptor, a G protein-coupled receptor implicated in cognition, attention, and neuropsychiatric disorders [1]. While specific Ki values for the (S)-enantiomer hydrochloride were not located in the accessible literature, the racemic hydrochloride is documented to exhibit high D4 receptor affinity . In contrast, 2-piperidineethanol (a homolog with an extended carbon chain) shows negligible affinity for this receptor subtype, and pipecolic acid derivatives lack direct receptor binding activity due to carboxylate moiety interference [2]. The D4 receptor affinity is stereosensitive; the (R)-enantiomer is expected to show reduced or altered binding based on enantiomer-specific receptor interactions documented for related piperidine ligands [1].

Dopamine D4 receptor Ligand binding CNS pharmacology

Synthetic Utility as Chiral Building Block: (S)-Enantiomer vs. Racemic Mixture in Asymmetric Transformations

(S)-Piperidin-2-ylmethanol hydrochloride serves as a key chiral building block for the synthesis of enantiomerically pure piperidine alkaloids and CNS-active compounds [1]. In a documented asymmetric heterogeneous hydrogenation, the erythro isomer of a derived 1-naphthyl-1-(2-piperidyl)methanol (prepared from the (S)-piperidylmethanol scaffold) was obtained as the major isomer with 95% diastereoselectivity, demonstrating the power of the defined stereochemistry to bias reaction outcomes [2]. When the racemic 2-piperidinemethanol is employed in analogous transformations, diastereomeric mixtures result, requiring additional chromatographic separation and reducing overall yield. The free base and racemate are not suitable for applications requiring enantiocontrol, such as the synthesis of (S)-N-Boc-2-piperidinemethanol via diastereoselective esterification using (S)-α-methyl pantolactone, where starting from the (S)-enantiomer obviates the need for resolution [3].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Purity and Quality Control: Vendor-Specified Purity and Impurity Profiling

Commercially available (S)-piperidin-2-ylmethanol hydrochloride is offered at specified purity grades of 95-98% from reputable suppliers, with analytical characterization including HPLC, NMR, and MS confirmation [1]. The racemic 2-piperidinemethanol is available at 97% purity, but lacks stereochemical specification and may contain undefined enantiomeric ratios . The hydrochloride salt provides additional quality control metrics including chloride content, heavy metal limits, and residual solvent profiles that are not routinely provided for the free base . For procurement decisions in regulated environments (e.g., pharmaceutical development, CRO workflows), the availability of Certificates of Analysis (CoA) with detailed impurity profiles is a critical differentiator.

Purity specification Quality control Analytical characterization

X-ray Crystallographic Confirmation of Absolute Configuration vs. Racemate Ambiguity

The absolute configuration of (S)-piperidin-2-ylmethanol has been unequivocally determined by single-crystal X-ray diffraction analysis of a derivative, confirming the (S) stereochemistry at the 2-position carbon [1]. The crystal structure refinement converged to an R-factor of 0.053 for 2043 observed reflections, with the molecule crystallizing in the monoclinic space group C2 (a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) [1]. In contrast, the racemic 2-piperidinemethanol has not been subjected to equivalent crystallographic validation, and its stereochemical ambiguity introduces uncertainty in structure-activity relationship studies and regulatory filings [2]. The hydrochloride salt form of the (S)-enantiomer is amenable to co-crystallization studies for absolute configuration determination of novel derivatives [3].

Absolute configuration X-ray crystallography Stereochemical validation

Validated Research and Industrial Applications for (S)-Piperidin-2-ylmethanol Hydrochloride


Asymmetric Synthesis of Enantiomerically Pure Piperidine Alkaloids

Employ (S)-piperidin-2-ylmethanol hydrochloride as a chiral building block for the stereocontrolled synthesis of piperidine alkaloids such as coniine, dihydropinidine, and monomorine I. The defined (S)-stereochemistry enables diastereoselective transformations with up to 95:5 selectivity when used as a chiral modifier in asymmetric hydrogenation [1]. The hydrochloride salt's aqueous solubility facilitates direct use in protic solvent systems, while its crystalline solid form ensures accurate weighing for stoichiometric control in multi-step sequences [2].

Dopamine D4 Receptor Ligand Development for CNS Drug Discovery

Utilize (S)-piperidin-2-ylmethanol hydrochloride as a pharmacophoric scaffold for the design and synthesis of selective dopamine D4 receptor ligands targeting neuropsychiatric indications including ADHD, addiction, and cognitive disorders. The piperidine-2-methanol core exhibits high affinity for the D4 receptor, and the single (S)-enantiomer ensures consistent stereochemical presentation of the pharmacophore, avoiding confounding activity from the (R)-enantiomer which may exhibit reduced or altered binding [3].

Chiral Auxiliary for Enantioselective Heterogeneous Hydrogenation

Derivatize (S)-piperidin-2-ylmethanol hydrochloride to produce chiral modifiers (e.g., 1-naphthyl-1-(2-piperidyl)methanol) for use in enantioselective heterogeneous hydrogenation of prochiral ketones and imines. The (S)-configured modifier biases the hydrogenation to yield the erythro product with 95% diastereoselectivity, enabling access to enantiomerically enriched secondary alcohols and amines for pharmaceutical intermediates [1][4].

Synthesis of Orexin Receptor Antagonists and CNS-Targeted Therapeutics

Incorporate (S)-piperidin-2-ylmethanol hydrochloride as a key intermediate in the synthesis of hydroxymethyl piperidine-based orexin receptor antagonists for the potential treatment of sleep disorders and neurological diseases. The (S)-enantiomer provides the requisite stereochemical configuration for optimal receptor engagement, and the hydrochloride salt form simplifies handling and purification in multi-gram to kilogram scale syntheses [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-Piperidin-2-ylmethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.